Cas no 7498-80-8 (2-methyl-4-(naphthalen-1-yl)butanoic acid)

2-methyl-4-(naphthalen-1-yl)butanoic acid is a versatile organic compound with a unique structure. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its naphthalenyl group confers distinct chemical properties, enhancing its reactivity and selectivity in reactions. This compound is ideal for researchers seeking to explore novel synthetic pathways and develop advanced materials.
2-methyl-4-(naphthalen-1-yl)butanoic acid structure
7498-80-8 structure
Product Name:2-methyl-4-(naphthalen-1-yl)butanoic acid
CAS No:7498-80-8
MF:C15H16O2
MW:228.286344528198
CID:980837
PubChem ID:348321
Update Time:2025-07-20

2-methyl-4-(naphthalen-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-(naphthalen-1-yl)butanoic acid
    • 2-methyl-4-naphthalen-1-ylbutanoic acid
    • EN300-1869794
    • AKOS017548014
    • DTXSID40324717
    • NSC-407587
    • 7498-80-8
    • SCHEMBL7821394
    • NSC407587
    • 2-methyl-4-(1-naphthyl)butanoic acid
    • Inchi: 1S/C15H16O2/c1-11(15(16)17)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11H,9-10H2,1H3,(H,16,17)
    • InChI Key: OREYBNSOYMNZSG-UHFFFAOYSA-N
    • SMILES: OC(C(C)CCC1C=CC=C2C=CC=CC=12)=O

Computed Properties

  • Exact Mass: 228.11508
  • Monoisotopic Mass: 228.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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2-methyl-4-(naphthalen-1-yl)butanoic acid Related Literature

Additional information on 2-methyl-4-(naphthalen-1-yl)butanoic acid

Introduction to 2-methyl-4-(naphthalen-1-yl)butanoic acid (CAS No. 7498-80-8) and Its Emerging Applications in Chemical and Pharmaceutical Research

2-methyl-4-(naphthalen-1-yl)butanoic acid, identified by the chemical abstracts service number 7498-80-8, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic biology. This compound, characterized by its unique structural motif—a combination of a butanoic acid backbone substituted with a methyl group at the second carbon and a naphthalene ring at the fourth carbon—has demonstrated promising properties that make it a valuable scaffold for drug discovery and material science applications.

The molecular structure of 2-methyl-4-(naphthalen-1-yl)butanoic acid contributes to its versatility, enabling it to interact with biological targets in diverse ways. The presence of the naphthalene ring introduces hydrophobicity, while the carboxylic acid group at the terminal position allows for further functionalization, such as esterification or amidation, which can modulate its pharmacokinetic properties. These features have positioned this compound as a key intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying small molecules that can modulate complex biological pathways. 2-methyl-4-(naphthalen-1-yl)butanoic acid has been explored as a potential candidate for inhibiting enzymes involved in inflammatory responses, cancer progression, and neurodegenerative diseases. For instance, studies have highlighted its interaction with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—a class of signaling molecules associated with pain and inflammation. The structural similarity of this compound to known COX inhibitors suggests that it may serve as a lead compound for developing next-generation anti-inflammatory drugs with improved efficacy and reduced side effects.

Moreover, the naphthalene moiety in 2-methyl-4-(naphthalen-1-yl)butanoic acid has been investigated for its potential role in enhancing drug delivery systems. Naphthalene derivatives are known for their ability to improve membrane permeability, making them useful in designing prodrugs or drug carriers that can enhance bioavailability. Preliminary computational studies have indicated that this compound can form stable complexes with lipophilic drugs, potentially facilitating their absorption across biological membranes. Such findings are particularly relevant in the context of oral and transdermal drug formulations.

The pharmaceutical industry has also shown interest in 2-methyl-4-(naphthalen-1-yl)butanoic acid due to its potential applications in oncology research. The naphthalene ring is structurally analogous to several known chemotherapeutic agents, such as paclitaxel, which is widely used to treat various types of cancer. By leveraging this structural similarity, researchers have synthesized analogs of 2-methyl-4-(naphthalen-1-yl)butanoic acid that exhibit cytotoxic effects against tumor cells. These derivatives have been tested in vitro and in vivo, demonstrating promising results in suppressing tumor growth and metastasis without significant toxicity to healthy cells.

From a synthetic chemistry perspective, 2-methyl-4-(naphthalen-1-yl)butanoic acid serves as an excellent building block for constructing more complex molecules. Its carboxylic acid functionality allows for easy coupling with amines via amide bond formation—a common strategy in drug synthesis—while the methyl group provides a handle for further derivatization via alkylation or reduction reactions. This flexibility has made it a preferred choice for medicinal chemists seeking to develop novel scaffolds with tailored pharmacological properties.

Recent advances in high-throughput screening (HTS) technologies have further accelerated the exploration of 2-methyl-4-(naphthalen-1-yl)butanoic acid as a drug candidate. Automated platforms enable researchers to rapidly test large libraries of compounds against various biological targets, identifying those with high binding affinity and selectivity. Initial HTS data suggest that this compound interacts with several protein kinases involved in cell signaling pathways relevant to cancer and inflammation. These findings underscore its potential as an anti-cancer or anti-inflammatory agent.

The environmental impact of chemical compounds is also an important consideration in modern research. 2-methyl-4-(naphthalen-1-yl)butanoic acid has been evaluated for its biodegradability and toxicity profiles under various environmental conditions. Studies indicate that it exhibits moderate persistence but minimal bioaccumulation potential, making it suitable for industrial applications where environmental safety is a priority. Additionally, efforts are underway to develop greener synthetic routes for producing this compound, reducing reliance on hazardous reagents and minimizing waste generation.

In conclusion, 2-methyl-4-(naphthalen-1-yl)butanoic acid (CAS No. 7498-80-8) represents a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an attractive scaffold for drug development, while its interactions with biological targets offer insights into novel therapeutic strategies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both pharmaceutical innovation and material science discoveries.

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